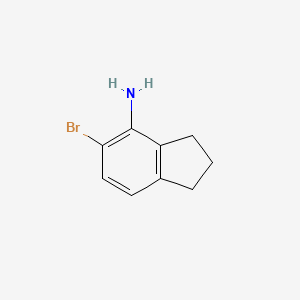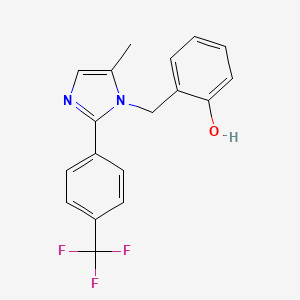
2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol belongs to the class of organic chemicals known as imidazole derivatives. Imidazole is an aromatic heterocycle that has significant applications in pharmaceuticals, agriculture, and industrial processes due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol can be achieved through a multi-step reaction involving the condensation of 4-(trifluoromethyl)benzaldehyde with glyoxal in the presence of ammonia to form 4-(trifluoromethyl)imidazole. This intermediate is further alkylated using 2-bromomethyl-5-methylphenol under basic conditions to yield the final compound.
Industrial Production Methods: For large-scale production, flow chemistry techniques and advanced catalytic systems might be utilized to optimize yield and purity while reducing environmental impact. Industrial methods would likely employ solvent-free synthesis or microwave-assisted synthesis to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions:
Oxidation: Oxidative reactions can modify the phenolic group to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the phenolic group, leading to hydrogenated products.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions: Common reagents include bromine for halogenation, nitric acid for nitration, and hydrogen gas with palladium catalysts for hydrogenation.
Major Products: Oxidation yields quinones, reduction yields hydrogenated imidazoles, and substitution reactions produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Its imidazole core allows it to act as an enzyme inhibitor or receptor ligand in biochemical assays.
Industry: In industrial settings, it can serve as a catalyst or stabilizer in polymerization processes.
Wirkmechanismus
Effects: The compound can bind to specific molecular targets such as enzymes or receptors due to its aromatic structure and heterocyclic core.
Molecular Targets and Pathways: It may inhibit key enzymes in metabolic pathways or interact with receptor sites, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to other imidazole derivatives like 2-phenylimidazole or 4-methylimidazole, 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol is unique due to its trifluoromethyl group, which enhances its lipophilicity and biological activity.
Similar Compounds: Similar compounds include imidazole, benzimidazole, and 2-phenylimidazole.
And there you have it—a comprehensive look at this compound. What an incredible compound!
Eigenschaften
IUPAC Name |
2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c1-12-10-22-17(13-6-8-15(9-7-13)18(19,20)21)23(12)11-14-4-2-3-5-16(14)24/h2-10,24H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWQLFCJTVVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2-(5-bromopentanoylamino)ethyl]carbamate](/img/structure/B8136838.png)
![5-[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136850.png)
![5-[(4-Bromophenyl)sulfonylmethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136852.png)
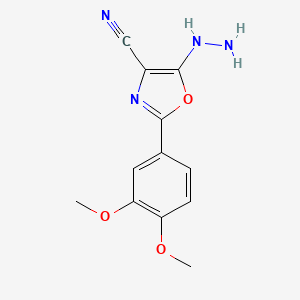
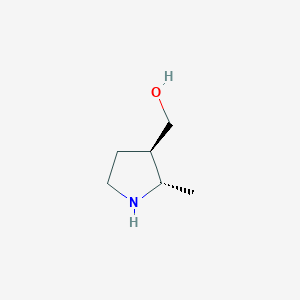
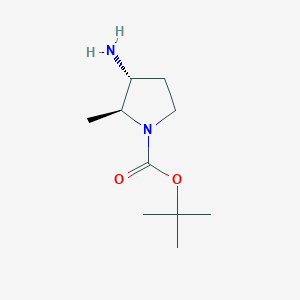
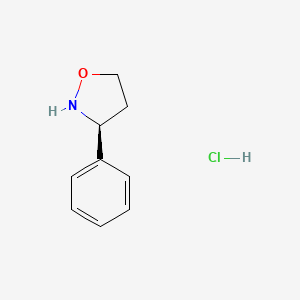
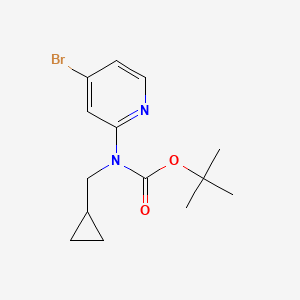
![benzyl (3aS,6aS)-hexahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride](/img/structure/B8136883.png)
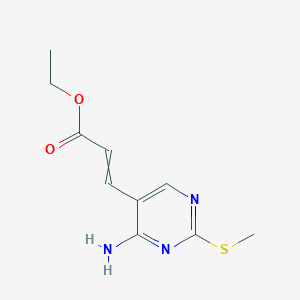
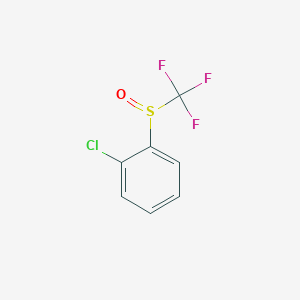
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)
